1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C15H8F5N3 and its molecular weight is 325.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole. One common method involves the cyclization of 4-fluorobenzonitrile with trifluoromethyl hydrazine in the presence of a base. The reaction proceeds through nucleophilic substitution and subsequent cyclization to form the triazole ring.
Reaction Conditions::- Reactants: 4-fluorobenzonitrile, trifluoromethyl hydrazine
- Base: Potassium carbonate (K2CO3)
- Solvent: Aprotic solvent (e.g., DMF, DMSO)
- Temperature: Elevated temperature (typically 100-120°C)
Industrial Production:: Industrial-scale production of this compound involves optimization of the synthetic route, purification, and isolation. Manufacturers employ efficient catalysts and carefully controlled conditions to achieve high yields.
Chemical Reactions Analysis
1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various functionalized derivatives.
Reduction: Reduction of the trifluoromethyl group may yield compounds with altered properties.
Substitution: Nucleophilic substitution reactions at the triazole ring are common.
Common Reagents: Sodium borohydride (NaBH), hydrogen peroxide (HO), and various halogens.
Major Products: Substituted triazoles, such as those with different aryl groups or functional moieties.
Scientific Research Applications
1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design, targeting specific biological pathways.
Agrochemicals: It may serve as a building block for novel pesticides or herbicides.
Materials Science: Its unique electronic properties make it useful in organic electronics and optoelectronic devices.
Mechanism of Action
The exact mechanism of action depends on the specific application. its trifluoromethyl group and aromatic rings contribute to interactions with biological targets, enzymes, or receptors. Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole stands out due to its trifluoromethyl substitution pattern. Similar compounds include other triazoles (e.g., 1,2,4-triazoles) and aryl-substituted ketones.
Remember that this compound’s versatility continues to inspire research across various scientific disciplines
Properties
CAS No. |
112914-93-9 |
---|---|
Molecular Formula |
C15H8F5N3 |
Molecular Weight |
325.24 g/mol |
IUPAC Name |
1,5-bis(4-fluorophenyl)-3-(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C15H8F5N3/c16-10-3-1-9(2-4-10)13-21-14(15(18,19)20)22-23(13)12-7-5-11(17)6-8-12/h1-8H |
InChI Key |
KAVYZNLLUSQVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2C3=CC=C(C=C3)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.